

irreversible inhibition of cathepsin S by Z-Val-Val-Nle-diazomethylketone

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Compound of Interest

Compound Name: Z-Val-Val-Nle-diazomethylketone

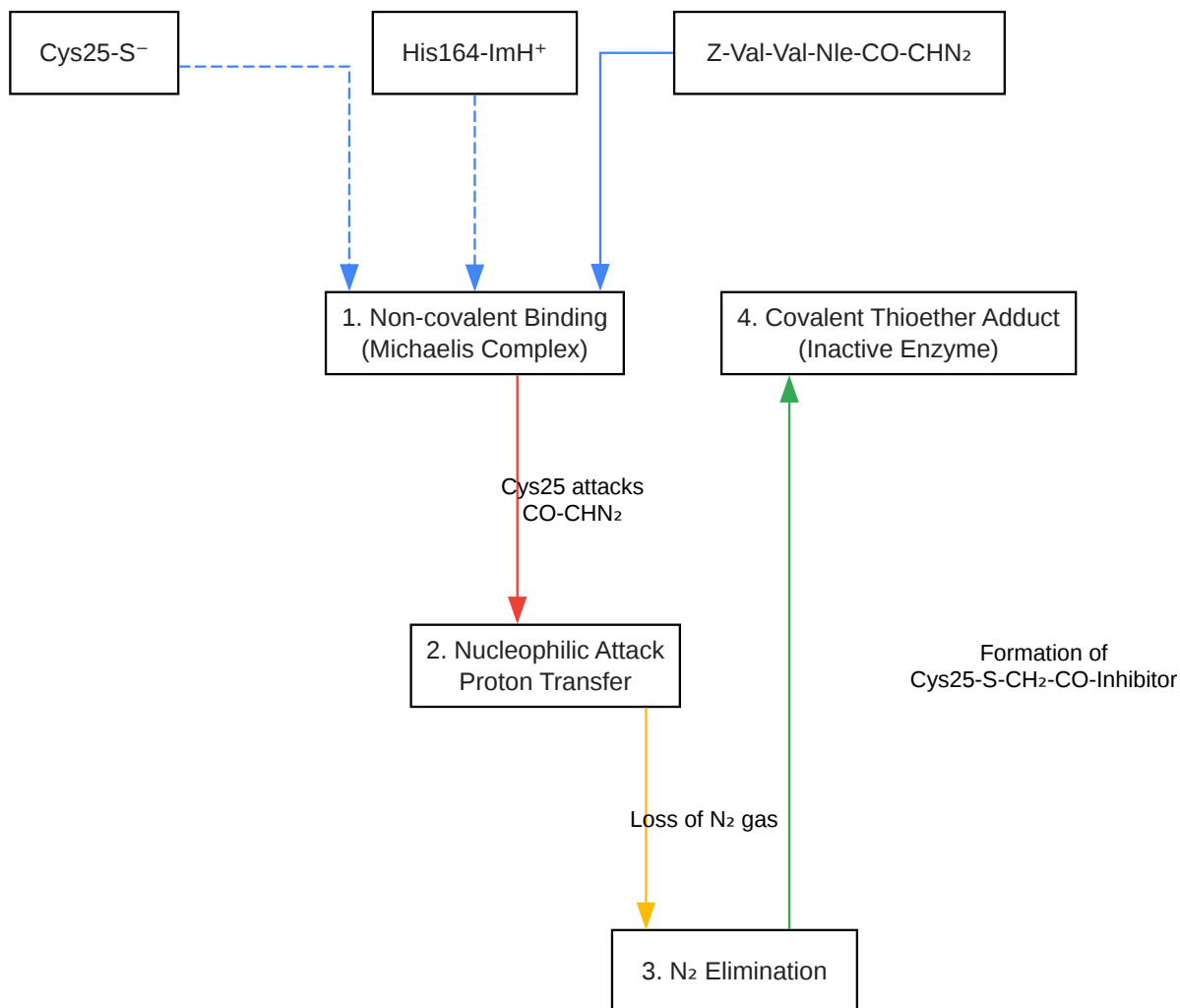
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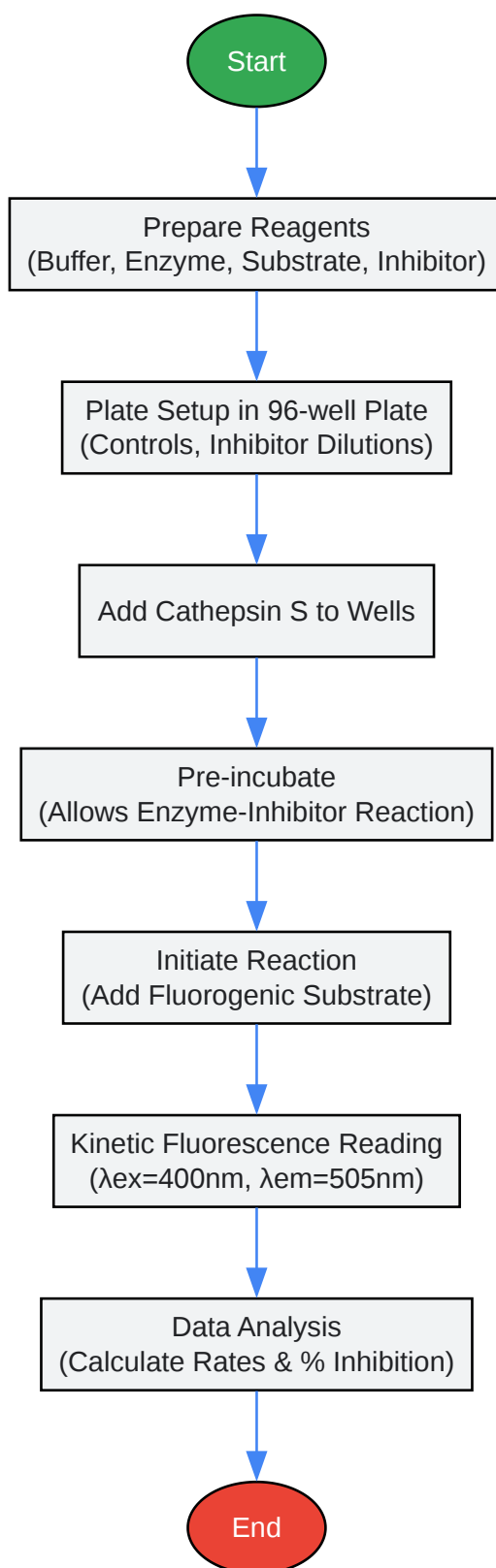
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Mechanism of Irreversible Inhibition

Cathepsin S is a member of the papain superfamily of cysteine proteases.[5] Its catalytic activity relies on a catalytic triad within the active site, composed of Cysteine-25 (Cys25), Histidine-164 (His164), and Asparagine-184 (Asn184).[5][6] The catalytic mechanism involves the Cys25 thiol group acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond.[5] The adjacent His164 acts as a general base, deprotonating the Cys25 thiol to form a more nucleophilic thiolate ion.[5]

Z-Val-Val-Nle-diazomethylketone irreversibly inactivates cathepsin S by covalently modifying the active site Cys25 residue. The peptidyl portion of the inhibitor directs it to the enzyme's active site, where it binds in a substrate-like manner. The diazomethylketone "warhead" is then attacked by the nucleophilic Cys25 thiolate. This process is facilitated by the protonation of the diazomethyl group's terminal nitrogen by the catalytic His164. This leads to the expulsion of a stable dinitrogen molecule (N_2) and the formation of a stable thioether linkage between the inhibitor and the Cys25 residue, rendering the enzyme permanently inactive.[7]





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